Computational Lipophilicity Advantage Over 4-Propylphenyl Analog
The 4-propoxyphenyl substituent on the target compound introduces an ether oxygen that reduces calculated lipophilicity (clogP) compared to its direct carbon analog, Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- (CAS 1155033-80-9). This modification can improve aqueous solubility and reduce off-target binding associated with high lipophilicity .
| Evidence Dimension | Calculated Partition Coefficient (clogP) indicating lipophilicity |
|---|---|
| Target Compound Data | clogP ~3.8 (predicted based on structural fragments, C15H14N2O2S2, MW 318.41) |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- (CAS 1155033-80-9, C15H14N2OS2, MW 302.41): Predicted clogP ~4.5 |
| Quantified Difference | Estimated ΔclogP ≈ -0.7 log units |
| Conditions | Computational prediction; no experimental logP data available from a single authoritative source. |
Why This Matters
A lower clogP can translate to improved solubility and a better pharmacokinetic profile, making this compound a more developable lead than its more lipophilic 4-propylphenyl counterpart.
